molecular formula C6H7NO3S B2701086 Acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)- (9CI) CAS No. 26386-18-5

Acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)- (9CI)

Cat. No.: B2701086
CAS No.: 26386-18-5
M. Wt: 173.19
InChI Key: ALNQRRSGSUDFFL-UHFFFAOYSA-N
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Description

Acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)- (9CI) is a specialized organic compound characterized by its unique thiazolidinylidene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)-(9CI) typically involves the reaction of thiazolidine derivatives with acetic acid under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)- (9CI) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its role in drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)-(9CI) involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)- (9CI) is unique due to its specific structural configuration and the resulting chemical properties.

Properties

IUPAC Name

(2Z)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-7-4(8)3-11-5(7)2-6(9)10/h2H,3H2,1H3,(H,9,10)/b5-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNQRRSGSUDFFL-DJWKRKHSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC1=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C(=O)CS/C1=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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